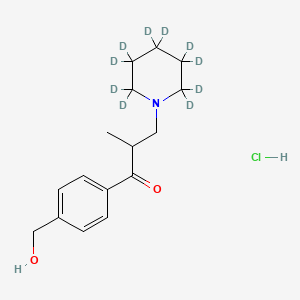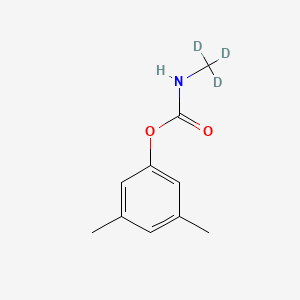
(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a trideuteriomethyl group attached to the carbamate moiety.
准备方法
合成路线和反应条件
(3,5-二甲基苯基)N-(三氘甲基)氨基甲酸酯的合成通常涉及3,5-二甲基苯酚与三氘甲基异氰酸酯的反应。该反应在无水条件下进行,以防止异氰酸酯的水解。反应混合物通常在室温下搅拌数小时,直到反应完成。然后通过重结晶或柱色谱纯化产物。
工业生产方法
在工业环境中,(3,5-二甲基苯基)N-(三氘甲基)氨基甲酸酯的生产可以通过使用更大的反应器和连续流动系统来扩大规模。优化反应条件以最大限度地提高收率并减少副产物。使用自动化系统来监控和控制反应参数可确保产品质量的一致性。
化学反应分析
反应类型
(3,5-二甲基苯基)N-(三氘甲基)氨基甲酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氨基甲酸酯衍生物。
还原: 还原反应可以导致形成胺或醇。
取代: 苯基可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 卤素 (Cl₂, Br₂) 和亲核试剂 (NH₃, OH⁻) 等试剂用于取代反应。
主要形成的产物
氧化: 氧化的氨基甲酸酯衍生物。
还原: 胺或醇。
取代: 取代的苯基衍生物。
科学研究应用
(3,5-二甲基苯基)N-(三氘甲基)氨基甲酸酯在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及合成其他化合物的先驱体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 研究其作为药物中间体的潜在用途。
工业: 用于生产聚合物、涂料和粘合剂。
作用机制
(3,5-二甲基苯基)N-(三氘甲基)氨基甲酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以通过结合到活性位点来抑制某些酶的活性。这种结合会导致正常细胞过程的破坏,从而产生所需的生物学效应。所涉及的确切分子途径取决于具体的应用和靶标。
与相似化合物的比较
相似化合物
(3,5-二甲基苯基)N-甲基氨基甲酸酯: 结构相似,但没有三氘甲基基团。
(3,5-二甲基苯基)N-乙基氨基甲酸酯: 含有乙基基团而不是三氘甲基基团。
(3,5-二甲基苯基)N-丙基氨基甲酸酯: 含有丙基基团而不是三氘甲基基团。
独特性
(3,5-二甲基苯基)N-(三氘甲基)氨基甲酸酯中三氘甲基基团的存在使其与其他类似化合物相比具有独特性。这种同位素取代会影响化合物的物理和化学性质,如稳定性、反应性和生物活性。在研究中使用氘标记化合物也有助于追踪代谢途径和研究反应机制。
相似化合物的比较
Similar Compounds
(3,5-dimethylphenyl) N-methylcarbamate: Similar structure but without the trideuteriomethyl group.
(3,5-dimethylphenyl) N-ethylcarbamate: Contains an ethyl group instead of a trideuteriomethyl group.
(3,5-dimethylphenyl) N-propylcarbamate: Contains a propyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of the trideuteriomethyl group in (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate makes it unique compared to other similar compounds. This isotopic substitution can affect the compound’s physical and chemical properties, such as its stability, reactivity, and biological activity. The use of deuterium-labeled compounds is also valuable in research for tracing metabolic pathways and studying reaction mechanisms.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
182.23 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |
InChI 键 |
CVQODEWAPZVVBU-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OC(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






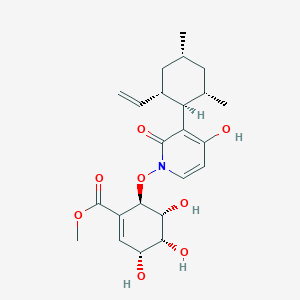
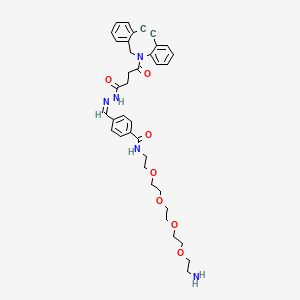
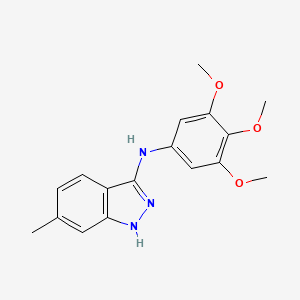



![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
